molecular formula C20H19N5OS B11229268 4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11229268
M. Wt: 377.5 g/mol
InChI Key: ILEHFFFVNXXDQF-UHFFFAOYSA-N
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Description

4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves the reaction of 3-methyl-1,2,4-triazole-5-thiol with 4-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-ethylbenzoyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with specific enzymes and receptors in biological systems. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis .

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

4-ethyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H19N5OS/c1-3-14-4-8-16(9-5-14)18(26)21-12-15-6-10-17(11-7-15)19-24-25-13(2)22-23-20(25)27-19/h4-11H,3,12H2,1-2H3,(H,21,26)

InChI Key

ILEHFFFVNXXDQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Origin of Product

United States

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